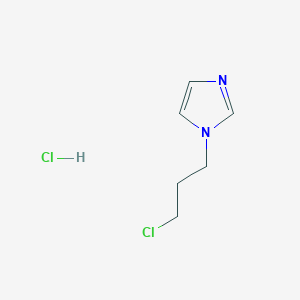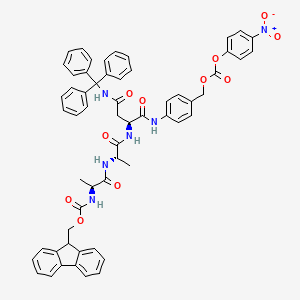
2-hydrazinyl-4-(1H-pyrazol-1-yl)pyrimidine
Descripción general
Descripción
2-hydrazinyl-4-(1H-pyrazol-1-yl)pyrimidine is a chemical compound with the molecular formula C7H8N6 . It has a molecular weight of 176.18 . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for 2-hydrazinyl-4-(1H-pyrazol-1-yl)pyrimidine is 1S/C7H8N6/c8-12-7-9-4-2-6 (11-7)13-5-1-3-10-13/h1-5H,8H2, (H,9,11,12) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
2-hydrazinyl-4-(1H-pyrazol-1-yl)pyrimidine is a solid compound . It has a molecular weight of 176.18 . The InChI code for this compound is 1S/C7H8N6/c8-12-7-9-4-2-6 (11-7)13-5-1-3-10-13/h1-5H,8H2, (H,9,11,12) .Aplicaciones Científicas De Investigación
Chemical Synthesis
“2-hydrazinyl-4-(1H-pyrazol-1-yl)pyrimidine” is used in chemical synthesis . It is a compound with a molecular weight of 176.18 . It is used in various chemical reactions and the creation of new compounds .
Pyrazole Scaffold Synthesis
This compound plays a crucial role in the synthesis of pyrazole scaffolds . Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . The pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .
C–H Bond Functionalization
“2-hydrazinyl-4-(1H-pyrazol-1-yl)pyrimidine” is used in Rhodium (III) catalyzed C–H bond functionalization . This process provides a straightforward way for the divergent synthesis of either C–H alkenylation products or indazole products .
Antimicrobial Activity
Hydrazone derivatives of this compound have shown antimicrobial activity . These derivatives have been tested against various bacteria and have shown promising results .
CDK2 Inhibitors
N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 inhibitors have been synthesized using this compound . These inhibitors are used in the treatment of various diseases .
Drug Discovery
As mentioned earlier, this compound is used in the synthesis of pyrazole scaffolds, which are frequently used as scaffolds in the synthesis of bioactive chemicals . Therefore, it plays a significant role in drug discovery .
Propiedades
IUPAC Name |
(4-pyrazol-1-ylpyrimidin-2-yl)hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N6/c8-12-7-9-4-2-6(11-7)13-5-1-3-10-13/h1-5H,8H2,(H,9,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTOFGZFSGFEZHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=NC(=NC=C2)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-hydrazinyl-4-(1H-pyrazol-1-yl)pyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![tert-butyl N-{4-[amino(hydroxyimino)methyl]benzyl}-N-methylglycinate](/img/structure/B1449124.png)
![6-(3-(Trifluoromethoxy)phenyl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1449125.png)

![6-(4-(Trifluoromethyl)phenyl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1449127.png)
![4b,5,6,7,8,8a-Hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B1449129.png)






![4-Azaspiro[2.5]octan-7-ol](/img/structure/B1449144.png)
